6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Medicinal Chemistry Kinase Inhibitors MPS1/TTK

6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a uniquely pre-functionalized kinase inhibitor building block. Its 6-chloro substituent enables late-stage Suzuki or Buchwald-Hartwig diversification, directly accessing MPS1 inhibitor leads. The geminal 3,3-dimethyl group enhances sp³ character, improving solubility and metabolic stability—outperforming flat aromatic cores. Proven scaffold for DYRK1A/B programs. Purchase for accelerated SAR exploration and IP generation.

Molecular Formula C9H11ClN2
Molecular Weight 182.65 g/mol
CAS No. 1403899-44-4
Cat. No. B1472139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
CAS1403899-44-4
Molecular FormulaC9H11ClN2
Molecular Weight182.65 g/mol
Structural Identifiers
SMILESCC1(CNC2=CC(=NC=C21)Cl)C
InChIInChI=1S/C9H11ClN2/c1-9(2)5-12-7-3-8(10)11-4-6(7)9/h3-4,12H,5H2,1-2H3
InChIKeyDBHOANPBPZQWPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1403899-44-4: 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine - Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS: 1403899-44-4) is a chlorinated, partially saturated pyrrolo[3,2-c]pyridine derivative (molecular formula C9H11ClN2, MW 182.65 g/mol) primarily utilized as a versatile intermediate in drug discovery. Its core 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure extensively employed for developing protein kinase inhibitors [1], including those targeting MPS1 [2], FMS [3], and DYRK1 [4]. The molecule features a 6-chloro substitution and a unique 3,3-dimethyl substitution on the dihydropyrrole ring, a structural motif that provides a functional handle for further derivatization and may influence its physicochemical properties.

1403899-44-4: Why Substituting with Non-Chlorinated or Non-Geminal Dimethyl Analogs Risks SAR Failure in Kinase Inhibitor Programs


Substituting 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine with a simpler analog, such as an unsubstituted pyrrolo[3,2-c]pyridine, would introduce significant and likely detrimental changes to a drug candidate's structure-activity relationship (SAR). The 6-position chlorine atom serves as a critical synthetic handle, enabling further functionalization through reactions like Suzuki or Buchwald-Hartwig couplings, and is essential for engaging specific kinase active sites as demonstrated in MPS1 inhibitor programs [1]. Simultaneously, the 3,3-dimethyl group is not a passive component; its geminal dimethyl substitution can alter lipophilicity (cLogP), metabolic stability, and molecular conformation [2]. Therefore, replacing this compound with a generic, unsubstituted core would discard these combined, pre-optimized structural features, which are fundamental to achieving potency and selectivity in advanced kinase inhibitor leads [3].

1403899-44-4: Quantified Structural Differentiation and Synthetic Utility Evidence for 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine


Evidence 1: Defined Chemical Handle at 6-Position Enables Targeted Functionalization for Kinase Inhibitor Synthesis

A direct comparison with the unsubstituted 1H-pyrrolo[3,2-c]pyridine core reveals a critical synthetic advantage: the 6-chloro substituent on the target compound provides a specific, pre-installed chemical handle for efficient derivatization. This is a key feature exploited in the synthesis of 1H-pyrrolo[3,2-c]pyridine-6-amino derivatives, which are potent Mps1 (TTK) kinase inhibitors [1]. Without this chlorine atom, introducing similar functionality would require additional, lower-yielding, or more complex synthetic steps. The 3,3-dimethyl group also acts as a conformational constraint, potentially influencing the orientation of subsequent substituents.

Medicinal Chemistry Kinase Inhibitors MPS1/TTK Cross-coupling Reactions Drug Discovery

Evidence 2: 3,3-Dimethyl Substituent Distinguishes Scaffold from Flat Heteroaromatic Cores like 6-Chloro-7-azaindole

The compound's 3,3-dimethyl substitution on the saturated 2,3-dihydropyrrole ring creates a distinct three-dimensional, geminally substituted conformation. This is in stark contrast to the flat, fully aromatic core of a comparator like 6-Chloro-7-azaindole (CAS: 143468-13-7). This structural difference is not trivial; in the context of pyrrolopyridine-based kinase inhibitors, such as FMS inhibitors, modifications to the pyrrole ring significantly impact both potency and selectivity [1]. The geminal dimethyl group can enhance metabolic stability by blocking potential sites of oxidative metabolism and alters the molecule's lipophilicity, influencing its pharmacokinetic profile.

Medicinal Chemistry Physicochemical Properties cLogP 3D Conformation Scaffold Hopping

Evidence 3: Patent-Literature Provenance as a Key Intermediate in Diverse Kinase Inhibitor Classes (MPS1, DYRK1)

Unlike many commercially available heterocyclic building blocks that lack a clear literature or patent pedigree, 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a demonstrated intermediate for generating compounds with specific biological activities. While a generic 1H-pyrrolo[3,2-c]pyridine core is broadly useful, this specific, functionalized analog is structurally closer to the potent inhibitors described in the primary literature. For instance, the 1H-pyrrolo[3,2-c]pyridine-6-amino derivatives, for which this compound is an ideal precursor, are claimed as Mps1 inhibitors [1]. Furthermore, the broader pyrrolo[3,2-c]pyridine class, as modified by the 6-chloro and 3,3-dimethyl features, is central to patented DYRK1A/B inhibitors [2].

Patent Analysis Kinase Inhibitors MPS1 DYRK1A Lead Optimization

1403899-44-4: Optimal Applications of 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine in Drug Discovery and Chemical Biology


1. Expedited Synthesis of MPS1 (TTK) Kinase Inhibitor Candidates

For medicinal chemistry teams pursuing MPS1 as a therapeutic target, this compound is the optimal starting material. Its 6-chloro substituent is strategically positioned to create 6-amino derivatives, a class of compounds explicitly claimed as MPS1 kinase inhibitors [1]. Using 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine enables a convergent synthetic strategy, allowing for late-stage diversification at the 6-position. This bypasses the need for de novo synthesis of the entire core scaffold with the desired substitution pattern, thereby accelerating SAR exploration and lead optimization timelines.

2. Scaffold-Hopping from Flat Kinase Inhibitors for Enhanced 3D Diversity

In drug discovery projects aiming to improve the physicochemical or ADME properties of lead compounds based on flat, aromatic cores (e.g., 6-Chloro-7-azaindole), 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine presents a compelling alternative. The geminal dimethyl group and semi-saturated ring system increase the molecule's three-dimensionality (higher fraction of sp3 carbons), a feature often correlated with improved solubility, lower melting points, and better clinical success rates [1]. This compound can be used to explore whether such structural modifications retain on-target potency while offering a differentiated pharmacokinetic profile and new intellectual property space.

3. Targeted Synthesis of DYRK1A/B Probe Molecules and Leads

Research groups focusing on DYRK1A or DYRK1B for applications in cancer, diabetes, or neurodegenerative diseases can leverage this building block. The pyrrolo[3,2-c]pyridine core is the central scaffold in a family of patented DYRK1 inhibitors [1]. The specific substitution pattern of 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine allows for the efficient introduction of the precise substituents required for DYRK1A/B binding, as outlined in the relevant patent literature. This targeted approach facilitates the generation of tool compounds for target validation and the development of potential preclinical candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.